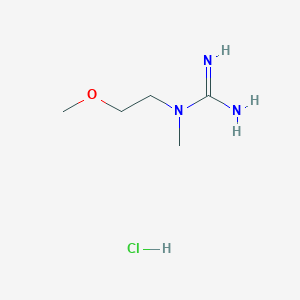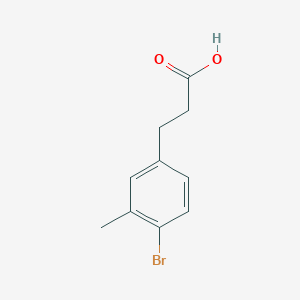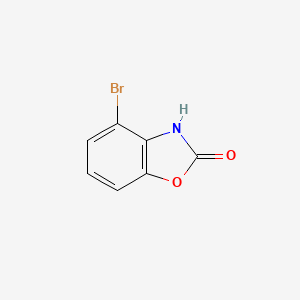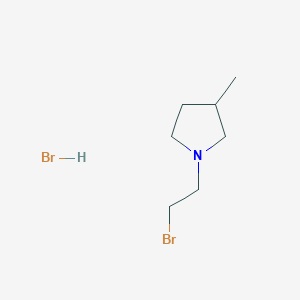
1-(2-Methoxyethyl)-1-methylguanidine hydrochloride
Overview
Description
1-(2-Methoxyethyl)-1-methylguanidine hydrochloride (MEMG HCl) is an organic compound that has been studied for its potential applications in a variety of research areas. It is a white, odorless, crystalline powder that is soluble in water and alcohol. MEMG HCl is an important reagent in organic synthesis and has been used in a variety of lab experiments and scientific research applications.
Scientific Research Applications
1. Catalysis in Synthesis Processes
1-(2-Methoxyethyl)-1-methylguanidine hydrochloride, related to guanidine derivatives, has been noted for its use in catalytic applications. Tetramethylguanidine-based ionic liquids, which share structural similarities, were effectively used as catalysts in the synthesis of propylene glycol methyl ether, yielding high productivity under mild conditions. This highlights the potential of related guanidine compounds, including 1-(2-Methoxyethyl)-1-methylguanidine hydrochloride, in catalytic roles in chemical synthesis processes (Liang et al., 2010).
2. Marine Natural Products Chemistry
While not directly involving 1-(2-Methoxyethyl)-1-methylguanidine hydrochloride, related chemical studies have discovered compounds like N-(4-methoxybenzoyl)-N'-methylguanidine from marine sources, emphasizing the breadth of guanidine derivatives in natural product chemistry and their potential biologically active properties (Wessels et al., 2001).
3. Radioligand Applications in Neuroscience
Compounds structurally similar to 1-(2-Methoxyethyl)-1-methylguanidine hydrochloride, like methylguanidine derivatives, have been utilized in neuroscience as radioligands to study receptor systems in the brain, demonstrating the potential utility of such compounds in medical imaging and neuroscientific research (van der Aart et al., 2017).
4. Inhibition of Enzymatic Activities
Guanidine derivatives have been explored for their enzyme inhibition properties. For instance, N-(4-aminobutyl)-N'-(2-Methoxyethyl)guanidine is a potent inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1), indicating the therapeutic potential of guanidine derivatives in modulating enzyme activities linked to diseases (Lunk et al., 2019).
properties
IUPAC Name |
1-(2-methoxyethyl)-1-methylguanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O.ClH/c1-8(5(6)7)3-4-9-2;/h3-4H2,1-2H3,(H3,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNKCUGMVZVVBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-1-methylguanidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1376539.png)
![octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione hydrochloride](/img/structure/B1376540.png)
![2-bromo-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]acetamide hydrobromide](/img/structure/B1376543.png)
